molecular formula C12H11FN4O B3359330 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide CAS No. 848953-32-2

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide

Cat. No.: B3359330
CAS No.: 848953-32-2
M. Wt: 246.24 g/mol
InChI Key: ROKSYFZHIHRKKT-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide is a chemical compound with the molecular formula C₁₂H₁₁FN₄O and a molecular weight of 246.24 g/mol This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide typically involves the reaction of 4-fluoro-2-methylbenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is then subjected to cyclization to form the pyridazine ring . The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridazine compounds with different functional groups.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This mechanism can be exploited for the development of anti-platelet and anti-inflammatory agents.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine-3-carbohydrazide: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.

    4-Fluoro-2-methylbenzonitrile: Contains the same aromatic ring but lacks the pyridazine and carbohydrazide moieties.

    Pyridazine-3-carboxylic acid: Similar pyridazine core but with a carboxylic acid group instead of the carbohydrazide moiety.

Uniqueness

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide is unique due to the presence of both fluorine and methyl substituents on the aromatic ring, which can influence its reactivity and biological activity. The combination of these substituents with the pyridazine and carbohydrazide moieties provides a distinct chemical structure that can be exploited for various applications in research and industry.

Properties

IUPAC Name

6-(4-fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c1-7-6-8(13)2-3-9(7)10-4-5-11(17-16-10)12(18)15-14/h2-6H,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKSYFZHIHRKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647514
Record name 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848953-32-2
Record name 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
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6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
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6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
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6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
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Reactant of Route 6
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide

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